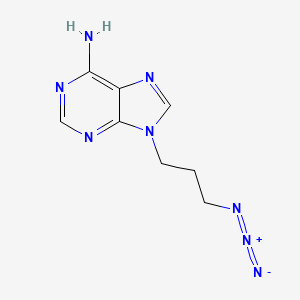
9-(3-Azidopropyl)adenine
Cat. No. B8745407
M. Wt: 218.22 g/mol
InChI Key: HESOTCOVZPPGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08518885B2
Procedure details


A mixture of 9-(3-azidopropyl)adenine (0.5 g, 2.3 mM) and 5% palladium on carbon (0.5 g) in methanol was reacted with hydrogen gas at room temperature for 22 hours. The catalyst was removed by filtration, the solvent removed to give 9-(3-aminopropyl)adenine as a white solid in 76% yield. 1H NMR (DMSO-d6): δ=1.80 (m, 2H, CH2), 2.45 (m, 2H, CH2), 3.35 (S, 2H, NH2), 4.20 (m, 2H, CH2), 7.20 (s, 2H, NH2), 8.10 (s, 2H, CH). MS (ED+): 193.0.




Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH2:6][N:7]1[CH:15]=[N:14][C:13]2[C:8]1=[N:9][CH:10]=[N:11][C:12]=2[NH2:16])=[N+]=[N-].[H][H]>[Pd].CO>[NH2:1][CH2:4][CH2:5][CH2:6][N:7]1[CH:15]=[N:14][C:13]2[C:8]1=[N:9][CH:10]=[N:11][C:12]=2[NH2:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CCCN1C2=NC=NC(=C2N=C1)N
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCN1C2=NC=NC(=C2N=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
